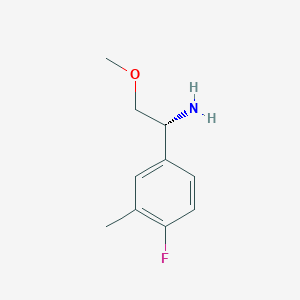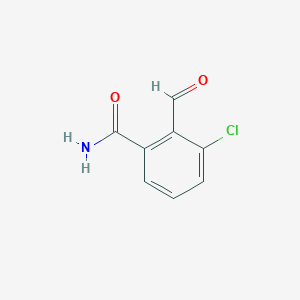
4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine: is a halogenated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a dibromovinyl group at position 5. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with a dibromovinyl group under controlled conditions. The reaction is usually carried out in the presence of a chlorination catalyst and solvents like dichloroethane. The process involves heating and refluxing to achieve the desired product .
Industrial Production Methods: Industrial production of 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. It involves the use of large reactors, precise temperature control, and efficient recovery of solvents and by-products. The final product is purified through crystallization and drying .
化学反応の分析
Types of Reactions: 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.
Addition Reactions: The dibromovinyl group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Addition Reactions: Nucleophiles like hydroxide ions (OH-) or amines are used in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce brominated or chlorinated pyrimidine derivatives .
科学的研究の応用
4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
4,6-Dichloropyrimidine: Lacks the dibromovinyl group but shares the chlorinated pyrimidine core.
5-Bromo-2,4-dichloropyrimidine: Similar structure with bromine and chlorine substitutions.
2,4,6-Trichloropyrimidine: Contains three chlorine atoms but no bromine.
Uniqueness: 4,6-Dichloro-5-(2,2-dibromovinyl)pyrimidine is unique due to the presence of both chlorine and dibromovinyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
86854-58-2 |
|---|---|
分子式 |
C6H2Br2Cl2N2 |
分子量 |
332.80 g/mol |
IUPAC名 |
4,6-dichloro-5-(2,2-dibromoethenyl)pyrimidine |
InChI |
InChI=1S/C6H2Br2Cl2N2/c7-4(8)1-3-5(9)11-2-12-6(3)10/h1-2H |
InChIキー |
SOSQQRXMACXWNY-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(C(=N1)Cl)C=C(Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



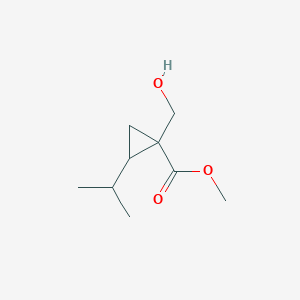
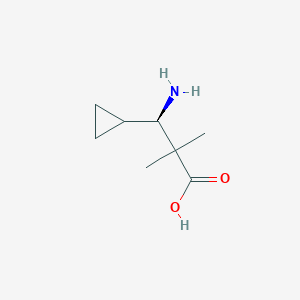
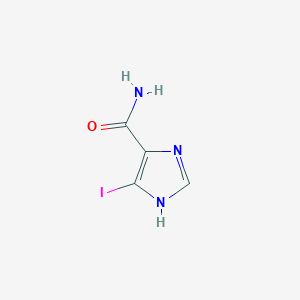
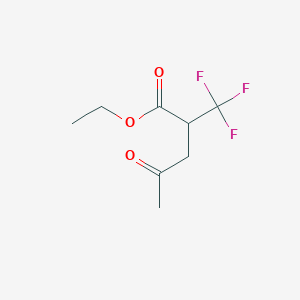
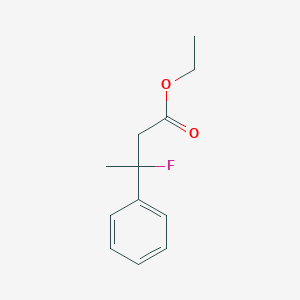
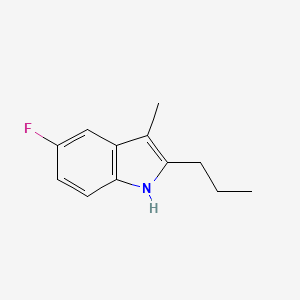
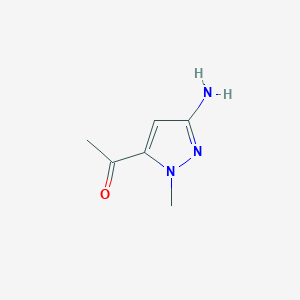
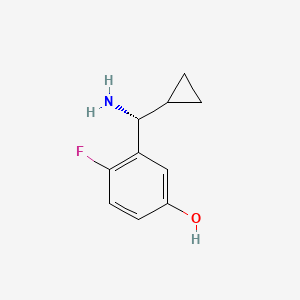
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)
